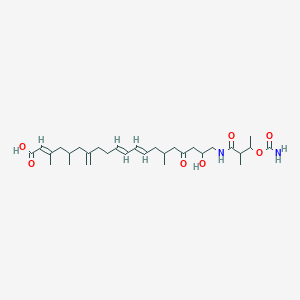
Kalimantacin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kalimantacin B is a polyketide antibiotic known for its potent and selective activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is produced by the bacterium Pseudomonas fluorescens and is part of a family of antibiotics that also includes batumin . Kalimantacin B is characterized by its complex structure and significant bioactivity, making it a subject of interest in the development of new therapeutic agents .
Métodos De Preparación
Kalimantacin B is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway . The biosynthesis involves multiple enzymatic steps, including the incorporation of various building blocks and modifications by tailoring enzymes . The industrial production of Kalimantacin B typically involves the fermentation of Pseudomonas fluorescens cultures under controlled conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Kalimantacin B undergoes several types of chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various oxidized and reduced derivatives of Kalimantacin B, which can be further analyzed for their bioactivity .
Aplicaciones Científicas De Investigación
Kalimantacin B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study polyketide biosynthesis and enzyme mechanisms . In biology, it serves as a tool to investigate bacterial resistance mechanisms and the role of polyketides in microbial ecology . In medicine, Kalimantacin B is being explored for its potential as a therapeutic agent against antibiotic-resistant bacterial infections . Additionally, it has industrial applications in the development of new antibiotics and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of Kalimantacin B involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis . By binding to FabI, Kalimantacin B disrupts the production of fatty acids, leading to the inhibition of bacterial growth . This mechanism is particularly effective against Staphylococcus species, making Kalimantacin B a valuable antibiotic .
Comparación Con Compuestos Similares
Kalimantacin B is similar to other polyketide antibiotics such as mupirocin and bacillaene . it is unique in its specific activity against Staphylococcus species and its biosynthetic pathway . Other similar compounds include batumin, which shares the same molecular structure and bioactivity as Kalimantacin B . The uniqueness of Kalimantacin B lies in its selective antibacterial activity and its potential for use in combating antibiotic-resistant infections .
Propiedades
Número CAS |
174513-95-2 |
|---|---|
Fórmula molecular |
C30H48N2O7 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |
Clave InChI |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
SMILES isomérico |
CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
SMILES canónico |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Sinónimos |
kalimantacin A kalimantacin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















